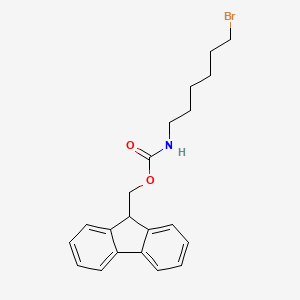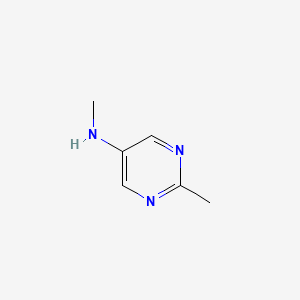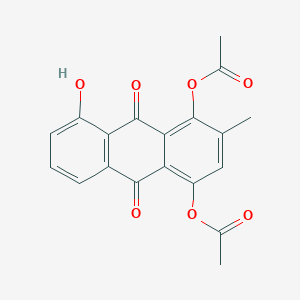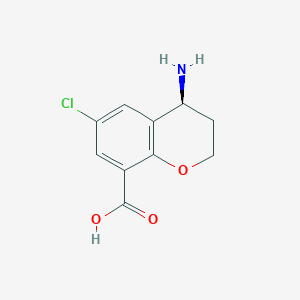
(S)-4-amino-6-chlorochromane-8-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-amino-6-chlorochromane-8-carboxylicacidhydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a chlorine atom, and a carboxylic acid group attached to a chromane ring. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-amino-6-chlorochromane-8-carboxylicacidhydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromane Ring: The chromane ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Chlorine Atom: Chlorination of the chromane ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-amino-6-chlorochromane-8-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Applications De Recherche Scientifique
(S)-4-amino-6-chlorochromane-8-carboxylicacidhydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-4-amino-6-chlorochromane-8-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-amino-6-chlorochromane-8-carboxylicacid: Lacks the hydrochloride group.
(S)-4-amino-6-chlorochromane-8-carboxamide: Contains an amide group instead of a carboxylic acid group.
(S)-4-amino-6-chlorochromane-8-methylcarboxylate: Contains a methyl ester group instead of a carboxylic acid group.
Uniqueness
(S)-4-amino-6-chlorochromane-8-carboxylicacidhydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H10ClNO3 |
|---|---|
Poids moléculaire |
227.64 g/mol |
Nom IUPAC |
(4S)-4-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO3/c11-5-3-6-8(12)1-2-15-9(6)7(4-5)10(13)14/h3-4,8H,1-2,12H2,(H,13,14)/t8-/m0/s1 |
Clé InChI |
MUIYONBMPBAYMS-QMMMGPOBSA-N |
SMILES isomérique |
C1COC2=C([C@H]1N)C=C(C=C2C(=O)O)Cl |
SMILES canonique |
C1COC2=C(C1N)C=C(C=C2C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


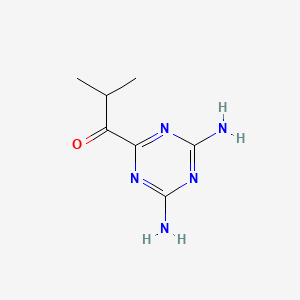
![9-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13123881.png)

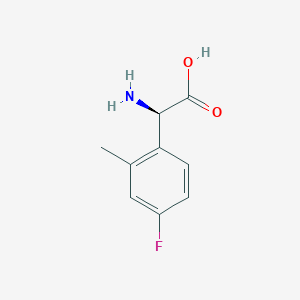
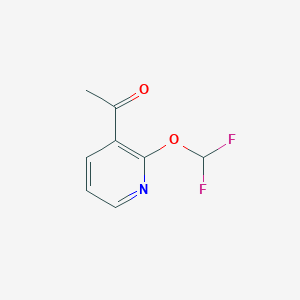


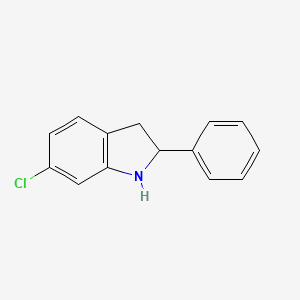

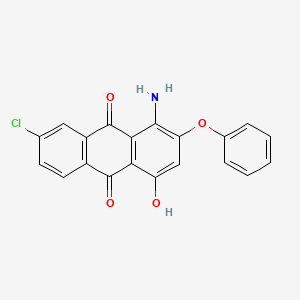
![5'-Nitro-[2,2'-bithiophene]-5-carboxylic acid](/img/structure/B13123946.png)
